molecular formula C6H4BrFN2O B3097410 5-Bromo-2-fluoronicotinamide CAS No. 1310416-55-7

5-Bromo-2-fluoronicotinamide

Cat. No.: B3097410
CAS No.: 1310416-55-7
M. Wt: 219.01 g/mol
InChI Key: CPWHLYWTVHLOCQ-UHFFFAOYSA-N
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Description

Academic Significance of the Nicotinamide (B372718) Scaffold in Drug Discovery and Chemical Biology Research

The nicotinamide scaffold, a fundamental component of nicotinamide adenine (B156593) dinucleotide (NAD), is of paramount importance in a multitude of biological processes. Its derivatives are integral to the development of novel therapeutic agents due to their diverse pharmacological activities. The pyridine (B92270) ring system, a core component of nicotinamide, is prevalent in numerous physiologically active compounds and natural products like nicotinic acid and vitamin B6, which are vital for metabolism. ekb.eg

Researchers have extensively explored the nicotinamide scaffold, leading to the development of several marketed drugs. ekb.eg The versatility of this scaffold allows for the introduction of various functional groups, enabling the synthesis of compounds with a broad spectrum of biological activities. ekb.egbiorxiv.org This has led to the creation of selective inhibitors for various enzymes, demonstrating the scaffold's potential in targeted therapies. biorxiv.orgacs.org For instance, derivatives of the nicotinamide scaffold have been designed as selective inhibitors for enzymes like NaV1.8, which is a validated target for pain. colab.wsnih.gov

Strategic Role of Halogen Substitution in Chemical Biology and Medicinal Chemistry: The Case of Bromine and Fluorine

Halogenation is a widely employed strategy in medicinal chemistry to enhance the biological and physicochemical properties of drug candidates. researchgate.netnih.govnih.gov Approximately one-third of drugs in clinical trials contain a halogen, underscoring the significance of this chemical modification. nih.gov The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability. nih.govdiscoveryoutsource.comacs.org

Fluorine: As the most utilized halogen in medicinal chemistry, fluorine possesses unique properties that are highly advantageous in drug design. discoveryoutsource.com Its high electronegativity can modulate the acidity (pKa) of nearby functional groups and influence molecular conformation. mdpi.com The substitution of hydrogen with fluorine can block metabolic pathways, thereby improving a drug's bioavailability. benthamscience.com Furthermore, fluorine's small size allows for its introduction without causing significant steric hindrance. discoveryoutsource.com

Bromine: While not as common as fluorine, bromine also plays a crucial role in drug design. discoveryoutsource.com Its larger size can introduce steric bulk, which can be leveraged to enhance the selectivity of a drug for its target protein. discoveryoutsource.com Bromine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. acs.orgacs.orgresearchgate.net This interaction, driven by a region of positive electrostatic potential on the halogen atom (the σ-hole), is increasingly being recognized and exploited in rational drug design. acs.orgresearchgate.net The use of brominated fragments in crystallographic screening has also proven effective in identifying novel binding sites on proteins. nih.gov

Positioning of 5-Bromo-2-fluoronicotinamide within Contemporary Chemical Research

This compound is a halogenated derivative of nicotinamide that incorporates both a bromine and a fluorine atom. This strategic combination of halogens suggests its potential utility as a building block in the synthesis of complex molecules with tailored properties for chemical and biological research. The presence of the fluorine atom at the 2-position and the bromine atom at the 5-position of the pyridine ring provides distinct opportunities for chemical modification.

The fluorine atom can be displaced through nucleophilic aromatic substitution, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions. ossila.com This dual reactivity makes this compound a versatile intermediate for creating diverse molecular libraries for drug discovery programs. Its structural alerts, stemming from the specific placement of the two different halogens on the nicotinamide core, position it as a compound of interest for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Interactive Data Tables

Below are interactive tables summarizing the key properties and applications of the discussed chemical compounds.

Table 1: Properties of Halogens in Drug Design

HalogenKey PropertiesApplications in Medicinal Chemistry
FluorineHigh electronegativity, small atomic size. discoveryoutsource.comEnhances metabolic stability, modulates pKa, improves bioavailability. mdpi.combenthamscience.com
BromineLarger atomic size, ability to form halogen bonds. discoveryoutsource.comacs.orgIntroduces steric bulk for selectivity, enhances binding affinity through halogen bonding. discoveryoutsource.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWHLYWTVHLOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Fluoronicotinamide

Established Synthetic Routes to 5-Bromo-2-fluoronicotinamide and Related Halogenated Nicotinamides

The conventional synthesis of this compound is rooted in fundamental organic chemistry principles, primarily involving the modification of pre-functionalized pyridine (B92270) rings. These methods prioritize yield and purity through controlled, multi-step processes.

Synthesis from Halogenated Nicotinic Acid Precursors via Amidation Reactions

The most direct and common method for preparing this compound involves the amidation of its corresponding carboxylic acid precursor, 5-Bromo-2-fluoronicotinic acid. Amidation is a robust and well-documented reaction for forming the amide functional group from a carboxylic acid.

The general process involves two main stages:

Activation of the Carboxylic Acid: The carboxyl group of 5-Bromo-2-fluoronicotinic acid is first activated to make it more susceptible to nucleophilic attack. A standard method for this is the conversion of the nicotinic acid into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.comresearchgate.net This creates a highly reactive intermediate. Alternatively, the acid can be converted to an ester, such as a methyl ester. chemicalbook.com

Reaction with an Amine: The activated intermediate is then reacted with a source of ammonia (B1221849), such as aqueous or gaseous ammonia, or with ammonium (B1175870) hydroxide (B78521), to form the primary amide, this compound. google.com The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (benzotriazol-1-yloxy)-tris(dimethylamino)-phosphonium hexafluorophosphate) can also facilitate the direct amidation of the carboxylic acid without isolating the acyl chloride intermediate, though this can introduce issues of atom economy and waste. rsc.org

A typical reaction sequence starting from the methyl ester of the corresponding nicotinic acid is the hydrolysis of the ester to the carboxylic acid, followed by amidation. For instance, methyl 5-bromo-2-fluoronicotinate can be hydrolyzed using a base like sodium hydroxide (NaOH), followed by neutralization with an acid, to yield 5-Bromo-2-fluoronicotinic acid, which is the direct precursor for the final amidation step. chemicalbook.com

Strategies for Introducing Halogen Substituents (Bromine and Fluorine) onto the Pyridine Core

The synthesis of the core structure, the 5-bromo-2-fluoropyridine ring, is a critical preceding step. The regioselective introduction of two different halogen atoms onto a pyridine ring presents a significant chemical challenge due to the electronic nature of the ring.

Bromination: The introduction of a bromine atom at the 5-position of the pyridine ring can be achieved through electrophilic bromination. The synthesis of 5-bromonicotinic acid, a related precursor, is accomplished by reacting nicotinic acid with bromine in the presence of thionyl chloride, which acts as both a solvent and an activating agent. google.com The reaction can be catalyzed by a Lewis acid to enhance the electrophilicity of the bromine and direct the substitution. google.com The conditions for such reactions, including temperature and time, are crucial for achieving the desired regioselectivity.

Fluorination: Introducing a fluorine atom onto a pyridine ring is often more complex than bromination. Direct fluorination is typically too reactive and non-selective. Common strategies include:

Nucleophilic Aromatic Substitution (SNAr): Starting with a pyridine ring that has a good leaving group (like a chloro or nitro group) at the 2-position, a fluoride (B91410) ion source (e.g., KF) can be used to displace the leaving group.

Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine precursor (e.g., 2-amino-5-bromopyridine) with a nitrite source in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the 2-fluoro derivative.

Halogen Exchange (HALEX) Reactions: A chlorine atom at the 2-position can be exchanged for a fluorine atom using a fluoride salt at elevated temperatures.

Modern Fluorinating Reagents: Reagents such as bromine trifluoride (BrF₃) can serve as sources for nucleophilic fluoride and have been used for constructing fluorinated compounds. aalto.firesearchgate.net

The precise sequence of these halogenation steps is vital. For example, one might start with 2-hydroxypyrimidine, brominate it to get 2-hydroxy-5-bromopyrimidine, and then use a fluorinating agent to replace the hydroxyl group with fluorine. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves systematically adjusting various reaction parameters to maximize product yield and purity while minimizing reaction time and by-product formation. researchgate.netscielo.br Key parameters for optimization in the final amidation step include the choice of solvent, temperature, catalyst or coupling agent, and the stoichiometry of the reactants. researchgate.net

For instance, in the direct amidation of a carboxylic acid, different catalysts can have a significant impact on reaction efficiency. The table below illustrates a conceptual optimization for a generic amidation reaction, reflecting the types of variables that are typically fine-tuned.

EntryCoupling Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1None (Thermal)Toluene11024Low
2SOCl₂DCM254Good
3HATUDMF252Excellent
4Boric AcidToluene (azeotropic)11018Moderate

This table is illustrative, showing how different reagents and conditions can affect the outcome of an amidation reaction. DCM: Dichloromethane, DMF: Dimethylformamide.

The choice of a dehydrating agent, such as molecular sieves, can also be essential, particularly in direct amidation methods catalyzed by agents like boric acid, to drive the reaction equilibrium toward the product side by removing the water formed. researchgate.net

Advanced and Green Chemistry Approaches in Nicotinamide (B372718) Derivative Synthesis

In response to the growing need for sustainable chemical manufacturing, advanced and green chemistry principles are being applied to the synthesis of nicotinamide derivatives. These methods aim to reduce waste, avoid harsh reagents, and improve energy efficiency. rsc.org

Enzyme-Catalyzed Synthesis of Nicotinamide Derivatives

Biocatalysis, which uses enzymes to perform chemical transformations, offers a powerful green alternative to traditional chemical synthesis. rsc.org For the synthesis of nicotinamide derivatives, lipases have proven to be particularly effective.

The enzyme Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used to catalyze the amidation of nicotinic acid esters with various amines to produce nicotinamides. rsc.orgresearchgate.net This biocatalytic approach has several advantages:

Mild Reaction Conditions: The reactions are typically run at lower temperatures (e.g., 50°C) compared to many traditional methods, which saves energy. rsc.org

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of unwanted by-products.

Environmental Compatibility: The reactions are often performed in greener solvents, such as tert-amyl alcohol, and avoid the use of toxic coupling agents and metal catalysts. rsc.orgresearchgate.net

High Yields: This method has been shown to produce high product yields, often in the range of 81.6–88.5%. rsc.orgrsc.org

While the direct enzymatic synthesis of this compound has not been specifically detailed, the principles demonstrated with other nicotinic acid esters are directly applicable.

Continuous-Flow Synthesis Techniques for Enhanced Production

Continuous-flow chemistry is an advanced manufacturing technique that is increasingly being adopted for the synthesis of fine chemicals and pharmaceuticals. rsc.org In this approach, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters and leading to enhanced efficiency and safety.

The enzyme-catalyzed synthesis of nicotinamides has been successfully translated from batch reactors to sustainable continuous-flow microreactors. rsc.orgpubcompare.ai A typical setup involves pumping a solution of the nicotinic acid ester and the amine through a packed-bed reactor containing the immobilized enzyme (e.g., Novozym® 435). pubcompare.ai

The advantages of this technique over traditional batch processing are significant, as highlighted in the comparative data below.

ParameterContinuous-Flow ReactorBatch Reactor
Reaction Time35 minutes24 hours
Typical Yield81.6–88.5%Significantly lower
Process ControlHigh (precise control of temp, time)Lower (potential for hotspots)
ScalabilityEasier (by running longer)Requires larger vessels

Data derived from studies on enzyme-catalyzed synthesis of nicotinamide derivatives. rsc.org

This combination of biocatalysis and flow technology represents a promising green, efficient, and rapid strategy for the synthesis of nicotinamide derivatives, including halogenated compounds like this compound. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound framework serves as a versatile scaffold in medicinal chemistry and materials science due to its distinct reactive sites. The presence of bromine and fluorine atoms on the pyridine ring, along with the amide moiety, allows for a multitude of chemical transformations. These modifications are crucial for developing structure-activity relationships (SAR) and fine-tuning the physicochemical properties of resulting molecules. Strategies for derivatization focus on the selective reactivity of the halogen substituents and the diversification of the amide group.

Chemical Reactivity of Bromine and Fluorine Substituents (e.g., Nucleophilic Aromatic Substitution, Palladium/Copper-Catalyzed Cross-Coupling)

The differential reactivity of the fluorine and bromine substituents on the pyridine ring is a cornerstone of functionalizing the this compound scaffold. The electronic properties of the pyridine ring, particularly the electron-withdrawing effect of the ring nitrogen, play a significant role in dictating the course of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the scaffold, typically involving the displacement of one of the halogen atoms by a nucleophile. In this reaction, the aromatic ring must be activated by electron-withdrawing groups. nih.govlibretexts.org For this compound, the fluorine atom at the C-2 position is highly activated towards SNAr. This is because the C-2 position is ortho to the electron-withdrawing ring nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govlibretexts.org

Furthermore, in the context of SNAr, fluoride is an excellent leaving group, often superior to other halogens. youtube.comyoutube.com The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction. youtube.com Therefore, nucleophiles will preferentially attack the C-2 position, leading to the selective substitution of the fluorine atom while leaving the bromine atom at the C-5 position intact. This selective reactivity allows for sequential functionalization of the pyridine ring.

Palladium/Copper-Catalyzed Cross-Coupling

The bromine atom at the C-5 position is significantly less reactive towards SNAr but is an ideal handle for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can readily participate in the catalytic cycles of palladium and copper complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (using amines, alcohols), Sonogashira (using terminal alkynes), and Heck (using alkenes) couplings are extensively used to modify aryl bromides. researchgate.netyoutube.com In a typical Suzuki coupling, a palladium(0) catalyst facilitates the reaction between the C-Br bond of the scaffold and an organoboron reagent to form a new C-C bond. youtube.com This method is highly efficient for introducing a wide array of aryl, heteroaryl, or alkyl groups at the C-5 position. Similarly, the Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities. nih.gov

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, provide a complementary and often more economical method for forming C-N, C-O, and C-S bonds. rsc.orgnih.gov These reactions are particularly effective for coupling the bromo-scaffold with various amines, phenols, and thiols. rsc.org For instance, copper-catalyzed conditions can selectively promote C-N bond formation at the electron-rich C-5 position of halopyridines. rsc.org

The orthogonal reactivity of the fluorine (via SNAr) and bromine (via cross-coupling) substituents provides a powerful and systematic approach to building molecular complexity from the this compound core.

Diversification of the Amide Moiety and Pyridine Ring

Further diversification of the this compound scaffold can be achieved by modifying the amide group and the pyridine ring itself.

Amide Moiety Diversification

The primary amide group (-CONH₂) is a versatile functional group that can be readily transformed into a variety of other functionalities. One common strategy involves the hydrolysis of the amide to its corresponding carboxylic acid, 5-bromo-2-fluoronicotinic acid. frontierspecialtychemicals.com This acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a wide range of secondary and tertiary amides. This approach allows for the systematic exploration of the chemical space around the amide functionality, which is often crucial for modulating biological activity and pharmacokinetic properties.

Examples of commercially available derivatives highlight this strategy, where the primary amide has been functionalized with various alkyl and cyclic amines.

Derivative NameCAS NumberAmide Modification
5-Bromo-2-fluoro-N-isopropylnicotinamide2275096-57-4N-Isopropyl
5-Bromo-2-fluoro-N,N-dimethylnicotinamide1310416-60-4N,N-Dimethyl
5-Bromo-N-cyclopropyl-2-fluoronicotinamide2273513-47-4N-Cyclopropyl
(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone2144067-29-6Piperidin-1-yl
5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide2156039-28-8N-(2-methoxyethyl)
Morpholine, 4-[(5-bromo-2-fluoro-3-pyridinyl)carbonyl]-875781-64-9Morpholin-4-yl

Data sourced from Appchem. appchemical.com

Pyridine Ring Diversification

Beyond substitution at the C-2 and C-5 positions, other positions on the pyridine ring can be functionalized, although this is generally more challenging. Methods such as directed ortho-metalation (DoM) could potentially be employed. For example, the amide group could direct a strong base (like lithium diisopropylamide) to deprotonate the C-4 position, creating a nucleophilic site that can then react with various electrophiles to introduce new substituents. However, such reactions require careful optimization to avoid competing reactions at other sites.

Synthesis of Conjugates and Probes Incorporating the this compound Framework

The defined and reliable reactivity of the this compound scaffold makes it an excellent building block for the synthesis of more complex molecular constructs like conjugates and probes. These applications leverage the functional handles of the scaffold to attach it to other molecules, such as biomolecules, fluorophores, or other pharmacophores.

For example, the amide group, or the carboxylic acid it is derived from, can be used to link the scaffold to the free amino group of a biomolecule, such as a peptide or a nucleoside, forming a stable amide bond. nih.gov This strategy is common in the development of prodrugs or targeted drug delivery systems. nih.gov

Alternatively, the bromine atom at the C-5 position is a prime site for attaching probes via cross-coupling reactions. A Sonogashira coupling could be used to install an alkyne, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate the scaffold to molecules bearing an azide group. This is a highly efficient and bio-orthogonal method for creating molecular probes for imaging or target identification studies. The ability to selectively functionalize the scaffold allows for the precise placement of linkers and reporter groups, which is essential for the rational design of chemical probes and molecular conjugates.

Medicinal Chemistry Research and Structure Activity Relationships of 5 Bromo 2 Fluoronicotinamide Analogues

Structure-Activity Relationship (SAR) Investigations of 5-Bromo-2-fluoronicotinamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, these investigations systematically explore how changes to the molecule's architecture impact its interaction with a biological target, aiming to identify key features responsible for potency and selectivity.

Halogen atoms are frequently incorporated into drug candidates to modulate their properties. The specific halogen used (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring can significantly alter a compound's activity. This is due to the unique combination of steric and electronic properties each halogen possesses, including its size, electronegativity, and ability to form halogen bonds—a specific type of noncovalent interaction. nih.gov

In the context of ligand-receptor interactions, the substitution of a hydrogen atom with different halogens can lead to a clear trend in biological activity. For instance, in studies of 5-hydroxytryptamine 2B (5-HT2B) receptor ligands, a systematic replacement of a hydrogen with various halogens demonstrated a direct correlation between the halogen's properties and the compound's binding affinity. nih.gov The activity enhancement followed the general trend for halogen bond strength: F << Cl < Br < I. nih.gov This suggests that for certain targets, the larger, more polarizable halogens like bromine and iodine can form stronger, more favorable interactions, leading to increased potency. nih.gov Conversely, replacing a halogen with a methyl group, which is hydrophobic but cannot act as a halogen bond donor, often results in a significant decrease in activity. nih.gov

Table 1: Impact of Halogen Substitution on Biological Activity of an Exemplary Scaffold

This table illustrates the general principle of how changing the halogen atom at a specific position can influence the biological activity of a compound, as observed in research on 5-HT2B receptor antagonists.

CompoundHalogen SubstituentRelative Activity Enhancement
Analogue 1Fluorine (F)4-fold
Analogue 2Chlorine (Cl)35-fold
Analogue 3Bromine (Br)46-fold
Analogue 4Iodine (I)70-fold

Beyond the nature and position of halogens, SAR studies systematically explore the effects of other substituents on the nicotinamide (B372718) scaffold. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA), are powerful computational tools used to understand these effects. mdpi.com These methods correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields.

For a given series of inhibitors, 3D-QSAR models can generate contour maps that highlight regions where specific properties are predicted to enhance or diminish activity. For example, a CoMFA model might reveal the following:

Steric Fields: Green contours may indicate areas where bulky substituents are favored, while yellow contours show where they are detrimental to activity.

Electrostatic Fields: Blue contours can highlight regions where positively charged (electron-poor) groups increase potency, whereas red contours indicate where negatively charged (electron-rich) groups are preferred.

Such analyses provide a detailed roadmap for rational drug design, guiding chemists on which positions of the this compound scaffold to modify and what types of substituents are most likely to improve target modulation. mdpi.com

Lead Generation and Optimization Strategies Utilizing the this compound Scaffold

The this compound structure represents a valuable starting point, or scaffold, for developing new therapeutic agents. Lead generation and optimization are critical phases in drug discovery where initial "hits" are refined into more potent and drug-like "lead" compounds.

The hit-to-lead (H2L) process transforms promising compounds identified from initial high-throughput screening (HTS) into viable lead series for further optimization. wikipedia.orgoncodesign-services.com An initial "hit" is typically a compound that shows the desired biological activity in a primary assay. oncodesign-services.com This initial activity is often modest, with binding affinities in the micromolar (10⁻⁶ M) range. wikipedia.org

The H2L process involves several iterative cycles of designing, making, testing, and analyzing (DMTA) new analogues to improve key properties. oncodesign-services.com For nicotinamide derivatives, the objectives of this phase are to:

Improve Potency: Enhance the binding affinity for the target, often by several orders of magnitude into the nanomolar (10⁻⁹ M) range. wikipedia.org

Increase Selectivity: Reduce binding to other, unintended biological targets to minimize potential side effects. wikipedia.org

Enhance Physicochemical and ADME Properties: Modify the structure to improve solubility, metabolic stability, and other properties that are suggestive of favorable pharmacokinetics in vivo. wikipedia.orgoncodesign-services.com

Computational tools are often employed to rapidly explore the chemical space around the initial hits and prioritize the synthesis of new analogues with a higher probability of success. eurofinsdiscovery.com

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to traditional HTS for identifying new lead compounds. nih.govnih.gov This approach uses libraries of small, low-molecular-weight molecules ("fragments") to find weak but highly efficient binders to the biological target. frontiersin.org Because of their small size, these fragments can form high-quality interactions and serve as excellent starting points for building more potent, drug-like molecules. nih.gov

The FBDD process typically involves:

Fragment Screening: A library of fragments is screened for binding to the target protein using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Differential Scanning Fluorimetry (DSF). frontiersin.orgdrugdiscoverychemistry.com

Hit Characterization: The binding mode of the fragment hits is often determined using X-ray crystallography.

Fragment Elaboration: The fragment is then chemically grown or linked with other fragments to increase its size and affinity for the target, progressing it into a lead compound. drugdiscoverychemistry.com

The nicotinamide moiety itself is an ideal fragment. Therefore, a this compound scaffold could be designed by elaborating from a simpler nicotinamide fragment that was identified as a binder to a specific target. The fluorine atom is particularly useful in FBDD, as ¹⁹F NMR is a highly sensitive technique for detecting fragment binding. lifechemicals.com

Optimizing the affinity and selectivity of a lead compound is a key challenge in drug discovery. This is achieved through a combination of computational and experimental methods.

Computational Approaches:

Molecular Docking and Dynamics: Computer simulations are used to predict how different analogues of this compound will bind to the target protein. researchgate.net This allows chemists to visualize the interactions and design new modifications to improve the fit and binding energy.

In Silico ADME Prediction: AI-based tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of molecules with better drug-like characteristics. eurofinsdiscovery.com

Experimental Approaches:

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise measurements of binding affinity (K_D) and thermodynamics, allowing for quantitative assessment of newly synthesized compounds.

Structural Biology: X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution 3D structures of the lead compound bound to its target. This structural information is invaluable for understanding the basis of affinity and selectivity and for guiding further rational design. eurofinsdiscovery.com

Through iterative cycles of computational design and experimental testing, the this compound scaffold can be systematically optimized to produce a lead candidate with a desirable balance of high affinity, high selectivity, and good pharmacokinetic properties.

Structural Simplification in Nicotinamide Research

In the field of medicinal chemistry, the structural simplification of lead compounds is a crucial strategy for optimizing drug-like properties, reducing synthetic complexity, and improving the safety profile. While specific research on the structural simplification of this compound is not extensively detailed in publicly available literature, the principles can be inferred from broader studies on nicotinamide derivatives. The nicotinamide scaffold is a common motif in various enzyme inhibitors, and modifications are systematically made to understand and improve biological activity.

The process often involves identifying the minimal pharmacophore required for activity. For a molecule like this compound, this would involve evaluating the necessity of the bromine and fluorine atoms at their respective positions. Researchers might synthesize analogues where these halogens are removed or replaced with other functional groups to probe their role in target binding. For instance, the bromine atom could be contributing to binding through halogen bonding or by occupying a specific hydrophobic pocket, while the fluorine atom might be modulating the electronics of the pyridine (B92270) ring or improving metabolic stability.

Structure-activity relationship (SAR) studies on related nicotinamide derivatives, such as those developed as fungicides or histone deacetylase (HDAC) inhibitors, demonstrate this approach. rsc.orgmdpi.com In these studies, various substituents on the pyridine ring are explored to enhance potency and selectivity. For example, in the development of succinate (B1194679) dehydrogenase (SDH) inhibitors, different halogen and alkyl groups are tested on the nicotinamide core to optimize interactions within the enzyme's binding site. nih.gov This systematic modification helps in simplifying the structure down to the essential elements, potentially leading to compounds with improved therapeutic indices.

Design and Synthesis of Targeted Chemical Probes and Modulators

The development of targeted chemical probes is essential for studying the biological function of proteins and validating drug targets. nih.gov A compound like this compound can serve as a scaffold for designing such probes, particularly for enzymes that recognize the nicotinamide motif, such as poly(ADP-ribose) polymerases (PARPs).

The design of a chemical probe based on this structure would typically involve the introduction of a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling, connected via a linker. The key challenge is to append these moieties without disrupting the compound's affinity and selectivity for its biological target. The synthesis would leverage established methods for modifying the nicotinamide core. For instance, the carboxyl group of the corresponding nicotinic acid could be activated to form an amide bond with a linker that already contains the desired tag.

General strategies for creating such probes include:

Affinity-based probes: These probes contain a reporter group and bind non-covalently to the target protein, allowing for visualization or pull-down experiments.

Activity-based probes: These include a reactive group that forms a covalent bond with a specific amino acid residue in the active site of the target enzyme, enabling the study of enzyme activity and occupancy.

The synthesis of various nicotinamide derivatives has been well-documented, often starting from substituted nicotinic acids that are converted to activated acyl species (like acyl chlorides) before reacting with an amine to form the final amide. mdpi.com This synthetic versatility allows for the incorporation of diverse functional groups necessary for creating chemical probes.

Development of Specific Inhibitors Based on this compound Structure

The nicotinamide structure is a cornerstone in the development of inhibitors for poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair. youtube.com PARP inhibitors function by blocking the repair of single-strand DNA breaks, which leads to the accumulation of double-strand breaks during DNA replication. youtube.com In cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations, this accumulation of damage is lethal, a concept known as synthetic lethality. youtube.comnih.gov

The this compound scaffold contains key features present in potent PARP inhibitors. The nicotinamide carboxamide is essential for binding to the NAD+ binding site of the PARP enzyme. Halogen substitutions, such as bromo and fluoro groups, are frequently used in medicinal chemistry to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles. eurekaselect.com

Several FDA-approved PARP inhibitors feature a substituted aromatic ring attached to the nicotinamide core. The design of these inhibitors focuses on maximizing interactions with the enzyme's active site. While this compound itself is not a marketed drug, its structural motifs are representative of the pharmacophores used in this important class of therapeutics. The development process involves synthesizing a library of analogues with different substitutions on the nicotinamide and appended aromatic rings to optimize potency and selectivity for specific PARP isoforms. nih.gov

PARP InhibitorCore StructureKey Features
OlaparibPhthalazinone-benzamideContains a fluorobenzyl group. The core mimics the nicotinamide structure.
RucaparibIndole-carboxamideFeatures a fluoro-substituted phenyl group.
NiraparibPyridine-carboxamideContains a substituted pyridine ring similar to nicotinamide.
TalazoparibPhthalazinone-benzamideA fluorinated isoindolinone derivative.

This table presents examples of PARP inhibitors that share structural concepts with substituted nicotinamides.

Radiolabeled Analogs for Preclinical Imaging Research

Radiolabeled molecules are indispensable tools in preclinical and clinical research, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). mdanderson.orgnih.gov PET imaging allows for the visualization and quantification of biological processes in vivo, aiding in drug development and disease diagnosis. nih.gov

Developing radiolabeled analogues of specific inhibitors, such as those based on the nicotinamide scaffold, enables the direct tracking of their distribution and target engagement. A prominent example in this area is the development of radiolabeled PARP inhibitors for imaging PARP expression in tumors. nih.gov High PARP expression can be a biomarker for predicting response to PARP inhibitor therapy.

Recently, researchers have focused on modifying existing PARP inhibitors to create PET tracers. One such development involved modifying the structure of Olaparib to create [18F]FPyPARP . nih.gov This novel radiotracer was designed to enhance renal clearance and reduce the high hepatobiliary clearance often seen with small-molecule tracers. To achieve this, a fluoronicotinic moiety was introduced in place of a fluorobenzene (B45895) group, directly linking the development to the nicotinamide scaffold. nih.gov

The synthesis of such a tracer involves a multi-step process:

Synthesis of a suitable precursor molecule that can be readily labeled with a positron-emitting radionuclide like Fluorine-18 (¹⁸F).

A radiolabeling reaction, often a nucleophilic substitution, to incorporate ¹⁸F onto the precursor. For [18F]FPyPARP, this involved creating a prosthetic group, [¹⁸F]2,3,5,6-tetrafluorophenyl 6-fluoronicotinate, which was then coupled to the rest of the molecule. nih.gov

Purification of the final radiolabeled compound to ensure it is suitable for in vivo studies.

These radiolabeled nicotinamide analogues serve as powerful tools to assess whether a drug is reaching its intended target and can help in stratifying patients for personalized therapies. nih.gov

RadiotracerParent CompoundRadioisotopePurpose
[¹⁸F]FPyPARPOlaparib analogue¹⁸FPET imaging of PARP expression with improved clearance properties. nih.gov
[¹⁸F]OlaparibOlaparib¹⁸FPreclinical PET imaging to assess PARP expression and drug distribution. nih.gov
[¹⁸F]AZD2461AZD2461¹⁸FInvestigated as a PET tracer for PARP, though studies suggested potential off-target binding. nih.gov

This table provides examples of radiolabeled PARP inhibitors used in preclinical imaging research.

Biological Activity and Biochemical Mechanisms of Action: Preclinical Research

Enzyme Inhibition Studies of 5-Bromo-2-fluoronicotinamide and Related Derivatives

The ability of nicotinamide (B372718) derivatives to inhibit specific enzymes is a key area of their preclinical evaluation. These studies are fundamental to elucidating their mechanism of action and therapeutic potential.

Nicotinamide derivatives have been identified as inhibitors of several key enzymes. Histone deacetylases (HDACs) are a prominent target. HDACs remove acetyl groups from histones, playing a crucial role in the epigenetic regulation of gene expression. researchgate.net Their inhibition can lead to hyperacetylation of histones, which alters chromatin structure and affects gene transcription, often resulting in cell cycle arrest, differentiation, or apoptosis in cancer cells. wikipedia.orgmdpi.com

Specifically, certain novel nicotinamide derivatives have been designed and synthesized as non-hydroxamate HDAC inhibitors. researchgate.netrsc.org One study reported a derivative, compound 6b, as a potent inhibitor of HDAC3. researchgate.netrsc.org Nicotinamide itself is known to inhibit the sirtuin Class III HDACs, which are dependent on nicotinamide adenine (B156593) dinucleotide (NAD+). wikipedia.orgmdpi.com

Inosine monophosphate dehydrogenase (IMPDH) is another enzyme targeted by nicotinamide analogs. IMPDH is a NAD-dependent enzyme crucial for the de novo synthesis of purines, which are essential for DNA and RNA synthesis. acs.orgtandfonline.com Thiophenyl derivatives of nicotinamide have been shown to act as substrates for enzymes in the NAD salvage pathway, leading to the production of a toxic derivative of adenine dinucleotide. acs.orgnih.govfigshare.com This toxic metabolite then inhibits IMPDH, disrupting guanine (B1146940) nucleotide pools and leading to apoptosis in cancer cells. acs.orgtandfonline.com

Kinetic analysis provides quantitative measures of enzyme inhibition, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), and helps determine the mode of inhibition (e.g., competitive, noncompetitive). For nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, kinetic studies have shown low micromolar Km values for nicotinamide (2–110 µM). nih.govacs.orgnih.gov Nicotinaldehyde, a derivative, was found to be a potent competitive inhibitor of these enzymes, with Ki values ranging from the low micromolar to the low nanomolar range. nih.govacs.orgnih.gov

In the context of IMPDH inhibition, mycophenolic adenine dinucleotide (MAD) analogs, which are related to nicotinamide derivatives, have been studied. tandfonline.com A D-valine derivative showed potent inhibition with Ki values of 3 nM for IMPDH-I and 88 nM for IMPDH-II. tandfonline.com Feedback inhibition by NAD itself has been demonstrated for nicotinamidases from various microorganisms, with a study on yeast enzyme showing competitive inhibition with an apparent Ki of 7 x 10⁻⁴ M. researchgate.net

Receptor Binding and Functional Modulation Assays

The interaction of nicotinamide derivatives with various receptors is another critical aspect of their preclinical characterization, often assessed using binding and functional assays.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. merckmillipore.com These assays often employ a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. bmglabtech.com A test compound is introduced to compete with the labeled ligand, and the displacement of the labeled ligand is measured to calculate the test compound's affinity (often expressed as a Ki or IC50 value). merckmillipore.com

Radioligand binding assays have been extensively used to evaluate the affinity of nicotinamide derivatives for various receptors. iaea.orggoogle.com For instance, isonicotinamide (B137802) derivatives linked to an arylpiperazine moiety have been evaluated for their affinity to serotonin (B10506) (5-HT) receptors. nih.gov Similarly, fluorescent ligand binding assays are increasingly used. bmglabtech.com These assays can be developed for enzymes like flavin-dependent monooxygenases and nicotinamide N-methyltransferase (NNMT) by designing fluorescently labeled molecules that bind to the active site, allowing for high-throughput screening of potential inhibitors. nih.govnih.gov

Beyond binding affinity, functional assays determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The serotonin (5-HT) receptor family, particularly the 5-HT2C receptor, is a target for neuropsychiatric drug development and is known to be modulated by certain derivatives. farmaciajournal.comdrugbank.com The activation of the 5-HT2C receptor can regulate dopamine (B1211576) release, impacting mood and behavior. farmaciajournal.com

Studies on isonicotinamide and picolinamide (B142947) derivatives, which are structurally related to nicotinamide, have shown significant activity at serotonin receptors. nih.govnih.gov Several of these molecules, when linked to an arylpiperazine group, displayed high, nanomolar-range affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, with moderate to no affinity for dopamine (D1, D2) and adrenergic (α1, α2) receptors. nih.govresearchgate.net For example, compound 4s, an isonicotinamide derivative, was found to be a highly active and selective ligand for the 5-HT1A receptor (Ki = 0.130 nM). nih.gov Another study found that the antidepressant-like effects of certain picolinamide and isonicotinamide derivatives appear to be mediated by their interaction with 5-HT1A and 5-HT2C receptors. nih.gov

Nicotinamide and its derivatives may also interact with dopamine receptor pathways. google.comphysiology.org Some research suggests that high levels of nicotinamide could lead to the production of N-methyl nicotinamide, a compound structurally related to a neurotoxin that selectively affects dopamine neurons. nih.gov

Investigation of Cellular and Subcellular Biochemical Pathways

The effects of nicotinamide derivatives at the enzymatic and receptor level culminate in the modulation of broader cellular and subcellular biochemical pathways. Inhibition of HDACs by these compounds, for example, directly impacts pathways regulating gene transcription. mdpi.com This can induce cell cycle arrest, differentiation, and cell death, mechanisms that are particularly relevant in oncology research. wikipedia.org

The inhibition of IMPDH by certain nicotinamide derivatives disrupts the de novo purine (B94841) biosynthesis pathway. acs.orgtandfonline.com This interruption of DNA and RNA synthesis is a potent mechanism for halting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. acs.orgtandfonline.com Furthermore, nicotinamide's role in metabolism extends to its function as a precursor for NAD+, a critical coenzyme in cellular redox reactions and a substrate for signaling pathways. nih.gov For instance, NAD+ is a substrate for the synthesis of cyclic ADP-ribose (cADPR), which is involved in calcium signaling, a process vital for functions like synaptic plasticity. nih.gov By maintaining NAD+ levels, nicotinamide can support fundamental cellular processes and protect against neuronal degeneration. nih.gov

Modulation of NAD+ Salvage Pathway and Related Metabolic Processes

There is no scientific literature available in the public domain that specifically describes the modulation of the NAD+ salvage pathway or related metabolic processes by this compound. While the nicotinamide structure is central to NAD+ metabolism, specific studies detailing the effects of the 5-bromo and 2-fluoro substitutions on this pathway have not been published. guidechem.comguidechem.comgoogle.com

Effects on Autophagy, Apoptosis, and Other Cellular Signaling Mechanisms in Preclinical Models

Currently, there are no published preclinical studies that investigate the effects of this compound on autophagy, apoptosis, or other specific cellular signaling mechanisms. Research on related brominated compounds or other nicotinamide derivatives has explored these areas; however, data specific to this compound is not available.

Preclinical Pharmacological Evaluation in Relevant in vitro and in vivo Biological Systems

Cell-Based Assays for Compound Potency and Selectivity (e.g., cancer cell lines)

No public data from cell-based assays are available to determine the potency (such as IC₅₀ values) or selectivity of this compound in cancer cell lines or other assay systems. While this compound is commercially available and listed in chemical databases, its biological activity profile has not been reported in peer-reviewed literature.

Interactive Data Table: Potency of this compound in Cancer Cell Lines No data available

This table would typically display IC₅₀ values of the compound against various cell lines to indicate its potency.

Cell LineCancer TypeIC₅₀ (µM)Citation
N/AN/AN/AN/A

Efficacy Studies in Animal Models of Disease (e.g., tumor xenograft models)

There are no published efficacy studies for this compound in any animal models of disease, including tumor xenograft models. Its potential therapeutic effects in a living organism have not been documented in the scientific literature.

Computational Chemistry and Molecular Modeling in 5 Bromo 2 Fluoronicotinamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the binding mechanisms of 5-Bromo-2-fluoronicotinamide derivatives.

Molecular docking studies have been crucial in elucidating how derivatives of this compound interact with their biological targets. For instance, in the development of P2X4 receptor antagonists, docking simulations revealed that the orientation of the nicotinamide (B372718) moiety is critical for activity. doi.org The simulations showed that the electron shell of a bromo derivative can cause steric clashes with amino acid residues like Val108 and Leu110, leading to a rotation of the phenyl ring and less optimal hydrogen-bonding interactions. doi.org This highlights the importance of the specific placement and nature of the halogen substituent on the nicotinamide ring for achieving desired binding modes.

Similarly, in studies of other molecular scaffolds, docking has been used to understand how different functional groups contribute to binding. For example, in the investigation of 1,2,4-triazole (B32235) derivatives, docking helped to prove the effect of hydrophobic interactions of alkyl groups on the affinity and selectivity towards COX-1 or COX-2 enzymes. csfarmacie.cz

Beyond just predicting the binding pose, molecular docking is extensively used for virtual screening of large compound libraries to identify potential new active molecules. medsci.org By estimating the binding affinity, often expressed as a docking score, researchers can prioritize compounds for synthesis and biological testing. This approach significantly reduces the time and cost associated with the discovery of new drug candidates. nih.gov

In the context of developing novel inhibitors, virtual screening campaigns based on the this compound scaffold or similar structures can be performed. The process involves docking a database of compounds against a target protein and ranking them based on their predicted binding energies. medsci.org This methodology has been successfully applied in the discovery of inhibitors for various targets, including those relevant to cancer and inflammatory diseases. jocpr.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the conformational changes and flexibility of both the ligand and the receptor upon binding.

MD simulations are employed to assess the stability of the ligand-receptor complexes predicted by molecular docking. frontiersin.org By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site or dissociates. mdpi.com These simulations provide insights into the flexibility of the receptor and how it adapts to the ligand, as well as the conformational freedom of the ligand within the binding pocket. frontiersin.org For instance, MD simulations can reveal the stability of hydrogen bonds and other key interactions over the simulation time, providing a more realistic picture of the binding event than static docking poses. frontiersin.orgmdpi.com The stability of a ligand-receptor complex is often analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational strategies that relate the chemical structure of compounds to their biological activity, guiding the design of more potent and selective derivatives. nih.govpharmacophorejournal.com

QSAR studies aim to build mathematical models that correlate physicochemical properties or structural features of molecules with their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized. A typical QSAR model is represented by an equation where the biological activity is a function of various molecular descriptors. nih.govnih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. pharmacophorejournal.com A pharmacophore model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. medsci.orgpharmacophorejournal.com These models are generated from a set of active compounds and can be used as 3D queries to screen databases for new molecules that match the pharmacophoric features. medsci.org This approach has been instrumental in the discovery of novel inhibitors for various enzymes and receptors. medsci.orgjppres.com By understanding the key pharmacophoric features of this compound derivatives, medicinal chemists can rationally design new analogs with improved activity and selectivity. pnas.org

Lack of Specific Research Data for "this compound" in Computational Modeling

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific published research focusing on the computational chemistry and molecular modeling of the compound This compound . While computational studies are common in drug discovery, this particular molecule does not appear to have been the subject of dedicated studies regarding its structure-activity relationship (SAR), in silico pharmacokinetic (ADME) predictions, or metabolic pathway analysis.

The requested article outline requires detailed, scientifically accurate findings for the following sections concerning this compound:

In Silico Prediction of Preclinical Pharmacokinetic Properties (ADME)

Prediction of Metabolic Pathways and Reactive Metabolite Formation in Preclinical Contexts

Information on these specific topics for this exact compound is not available in the public domain. Research exists for structurally related compounds, such as other halogenated nicotinamides or various pyridine (B92270) derivatives, and on the general application of the requested computational methodologies. However, generating an article based on analogous compounds or general techniques would not adhere to the strict requirement of focusing solely on this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for this compound at this time. The creation of such content would require original research and would otherwise be based on speculation.

Analytical Methodologies for Characterization and Quantification in Academic Research

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structural confirmation of a novel or synthesized compound like 5-bromo-2-fluoronicotinamide would conventionally rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amide (-CONH₂) group. The chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm their relative positions. ¹³C NMR would identify all unique carbon atoms, including those in the pyridine ring and the carbonyl carbon of the amide. Furthermore, ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula (C₆H₄BrFN₂O). The fragmentation pattern observed in the mass spectrum would offer further structural evidence, showing characteristic losses of fragments like the amide group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the 3400-3100 cm⁻¹ region), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers.

Despite the theoretical expectations for spectral data, no published experimental spectra (NMR, MS, IR) specifically for this compound were identified.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common technique for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would be developed. Purity would be determined by detecting the main compound peak (e.g., via UV detection at a suitable wavelength) and quantifying the area percentage of any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. While some nicotinamide (B372718) derivatives can be analyzed by GC-MS, it is possible that this compound might require derivatization to increase its volatility and prevent thermal degradation in the GC inlet.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly effective for both purity assessment and quantification, especially at low concentrations. An LC-MS method would be invaluable for identifying and quantifying this compound in complex matrices.

No specific HPLC, GC-MS, or LC-MS methods dedicated to the analysis of this compound have been published.

Future Research Directions and Emerging Paradigms in 5 Bromo 2 Fluoronicotinamide Studies

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While direct studies on 5-Bromo-2-fluoronicotinamide are nascent, research on analogous compounds provides a roadmap for future investigations. Halogenated pyridines and nicotinamides have been implicated in a variety of therapeutic areas, most notably in oncology. The structural similarity of this compound to known kinase inhibitors suggests that it could be a valuable scaffold for developing new anticancer drugs. google.com For instance, certain N-pyridyl carboxamide derivatives are known to inhibit kinases that are crucial for angiogenesis, the process by which tumors form new blood vessels to support their growth. google.com

Future therapeutic applications could extend to neurology and infectious diseases. The core nicotinamide (B372718) structure is central to cellular metabolism, and its derivatives can influence a wide range of biological pathways. The specific halogenation pattern of this compound may confer selectivity for novel protein targets that have not been previously explored.

Analogous Compound ClassKnown Biological Targets/ApplicationsPotential Application for this compound
N-pyridyl CarboxamidesKinase inhibition (e.g., VEGFR, PDGFR) for anti-angiogenesis therapy in cancer. google.comDevelopment of selective kinase inhibitors for oncology.
Brominated DeoxycytidinesDNA cross-linking, radiosensitization for cancer therapy.Investigation as a potential radiosensitizer or DNA-damaging agent.
18F-labeled Pyridine (B92270) BenzamidesPET imaging agents for detecting malignant melanoma. pnas.orgUse as a precursor for radiolabeled probes for diagnostic imaging.
General BromonicotinamidesModulation of enzyme activity and gene expression, potential antimicrobial agents. Screening for novel enzyme inhibitors or antimicrobial properties.

The precise mechanism of action for this compound remains to be elucidated. Based on related compounds, its biological activity likely stems from its ability to interact with specific enzymes and proteins within the cell. The bromine atom can participate in various biochemical interactions, while the electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the pyridine ring, influencing binding affinities and reaction pathways.

A key area of future research will be to identify the specific cellular pathways modulated by this compound. It is plausible that, like other brominated nucleoside analogs, it could interfere with DNA synthesis or repair mechanisms, making it a candidate for combination therapies with DNA-damaging agents or radiation. Unbiased screening approaches, such as proteomics and transcriptomics, will be instrumental in identifying its direct binding partners and downstream effects, thereby revealing novel mechanistic pathways and therapeutic opportunities.

Advancements in Sustainable and Scalable Synthetic Methodologies

The translation of any promising compound from the laboratory to clinical use hinges on the ability to produce it efficiently, safely, and sustainably. Traditional methods for synthesizing halogenated heterocycles often rely on harsh reagents and multi-step processes. Future research must focus on developing green and scalable synthetic routes to this compound.

Promising approaches include transition-metal-free reactions, which avoid the use of toxic and expensive heavy metals. rsc.org For example, decarboxylative halogenation of picolinic acids using dihalomethane under oxygen presents a more environmentally benign alternative. rsc.org Furthermore, the use of greener solvents like water and reagents such as hydrogen peroxide can significantly improve the sustainability profile of the synthesis. cdnsciencepub.com A patent for preparing the precursor 5-bromo-2-fluorobenzeneboronic acid highlights a method that circumvents the use of impure starting materials, which is a critical step towards a more efficient and scalable process. google.com The development of one-pot syntheses, where multiple reaction steps are performed in a single reactor, would further streamline production, reduce waste, and lower costs. icsr.in

Leveraging Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Optimization

AI/ML Application AreaSpecific Task for this compound ResearchPotential Impact
Target IdentificationPredicting protein binding partners based on molecular structure and chemical properties. rsc.orgRapidly generates hypotheses for experimental testing of biological activity.
Lead OptimizationGenerating virtual libraries of derivatives and predicting their efficacy and safety profiles. mckinsey.comAccelerates the design of more potent and selective drug candidates.
Synthesis PlanningOptimizing reaction conditions (solvents, catalysts, temperature) for sustainability and yield. chemcopilot.comReduces development time and environmental impact of chemical synthesis.
Data AnalysisIntegrating and analyzing large datasets from proteomics, transcriptomics, and screening assays. mdpi.comUncovers novel mechanistic insights and structure-activity relationships.

Development of Novel Chemical Tools and Probes from Halogenated Nicotinamide Scaffolds

Beyond its direct therapeutic potential, the this compound structure is an ideal starting point for the development of chemical probes. These specialized tools are designed to study biological processes with high precision and are invaluable for target validation and mechanistic studies. chemicalprobes.org

The halogen atoms on the nicotinamide scaffold offer distinct opportunities for modification. The bromine atom at the 5-position can serve as a chemical handle for introducing other functional groups via cross-coupling reactions, allowing for the attachment of fluorescent dyes or biotin (B1667282) tags for visualization and affinity purification experiments. The fluorine atom at the 2-position can be substituted with a radioactive isotope, such as Fluorine-18 (¹⁸F), to create a positron emission tomography (PET) imaging agent. pnas.orggoogle.com Such a probe could be used for non-invasive, real-time visualization of drug distribution and target engagement in preclinical models and eventually in humans. The development of such tools from the this compound scaffold would not only advance our understanding of its own biological targets but also provide a versatile platform for studying a range of other biological questions. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-fluoronicotinamide, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group interconversion. For example, bromine and fluorine substituents can be introduced via electrophilic aromatic substitution or cross-coupling reactions. Key steps include:

  • Regioselective bromination at position 5 using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .
  • Fluorination at position 2 via nucleophilic substitution with potassium fluoride (KF) or using fluorinating agents like Selectfluor™ .
  • Amidation of the carboxylic acid intermediate using coupling reagents (e.g., HATU or EDC) in anhydrous DMF .
    Optimize yields by monitoring reaction time (12–24 hrs) and using inert atmospheres (argon/nitrogen) to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions. For instance, fluorine’s deshielding effect appears as a singlet near δ -110 ppm, while bromine’s electronic effects split aromatic proton signals .
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]+ at m/z 233.03) .
  • X-ray Crystallography : Resolves structural ambiguities, especially for regiochemical confirmation .

Q. How is this compound applied in medicinal chemistry research?

It serves as a key intermediate in:

  • Structure-Activity Relationship (SAR) Studies : Modifying the pyridine core to optimize binding to kinase targets (e.g., EGFR inhibitors) .
  • Prodrug Design : The amide group facilitates metabolic stability, enhancing bioavailability in preclinical models .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing multiple halogens to the pyridine ring?

  • Directing Groups : Use transient protecting groups (e.g., -OMe) to steer bromination/fluorination to specific positions .
  • Metal-Mediated Coupling : Suzuki-Miyaura reactions with boronic acids allow precise halogen placement .
  • Computational Modeling : DFT calculations predict electronic effects of substituents, guiding reagent selection .

Q. How should researchers resolve contradictions in bioactivity data for this compound analogs?

  • Purity Verification : Re-analyze batches via HPLC to detect impurities (e.g., dehalogenated byproducts) that may skew results .
  • Metabolic Stability Assays : Test for amide hydrolysis in liver microsomes, which can alter activity .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) and cellular assays to confirm target engagement .

Q. What methodologies improve solubility and formulation for in vivo studies?

  • Co-Solvent Systems : Use DMSO:PEG 400 (1:4) for stock solutions; dilute with saline to <5% DMSO .
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance aqueous dispersion and prolong half-life .

Q. What are the best practices for handling and storing this compound?

  • Storage : Store at -20°C in amber vials under argon; avoid freeze-thaw cycles to prevent degradation .
  • Safety : Follow SDS guidelines for PPE (gloves, goggles) and dispose of waste via halogenated solvent disposal protocols .

Q. How can researchers identify biological targets of this compound derivatives?

  • Chemical Proteomics : Use clickable probes with alkyne tags for pull-down assays and LC-MS/MS identification .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to map inhibitory activity .

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for amidation, reducing toxicity .
  • Catalytic Methods : Employ Pd/Fe dual catalysts for halogenation to minimize waste .

Q. How does this compound stability vary under physiological conditions?

  • pH Stability : Degrades rapidly at pH >8 due to amide hydrolysis; use buffered solutions (pH 6–7) for assays .
  • Thermal Stability : Decomposes above 150°C; DSC/TGA analysis guides storage and handling .

Retrosynthesis Analysis

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5-Bromo-2-fluoronicotinamide

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